3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
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Overview
Description
3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a complex organic compound featuring a cyano group, a trifluoromethyl group, and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) , also known as RORγt . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .
Mode of Action
This compound acts as an inverse agonist of RORC2 . An inverse agonist reduces the activity of a receptor by binding to it and inducing an opposite effect compared to an agonist. This compound displays promising binding affinity for RORC2 .
Biochemical Pathways
The compound’s action on RORC2 leads to the reduction of IL-17 production in Th17 cells . IL-17 is a key pro-inflammatory cytokine, and its reduction can help in the management of autoimmune diseases .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability and effectiveness in the body .
Result of Action
The compound’s action results in the reduction of IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration . This indicates its potential effectiveness in reducing inflammation and managing autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups replacing the cyano or trifluoromethyl groups.
Scientific Research Applications
3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is investigated for use in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
- 3-cyano-N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)benzamide
Uniqueness
3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring and the cyano group on the benzamide moiety. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)15-9-16(24-11-23-15)26-6-4-14(5-7-26)25-17(27)13-3-1-2-12(8-13)10-22/h1-3,8-9,11,14H,4-7H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBJOYZBVAKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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